![molecular formula C17H24N2O B7466014 N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide, also known as PPC, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PPC is a cyclic amide that belongs to the class of compounds known as cyclopropanes. The unique structure of PPC makes it an attractive molecule for drug design, as it can interact with biological targets in a specific and selective manner.
作用機序
The mechanism of action of N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide is not fully understood, but it is thought to involve the interaction of the molecule with specific binding sites on biological targets. This compound has been shown to bind to the active site of enzymes and to modulate the activity of receptors and ion channels. The precise mode of action of this compound depends on the specific target and the chemical properties of the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target and cellular context. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, and to modulate the function of ion channels and receptors involved in neuronal signaling. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has a well-defined chemical structure that allows for precise modification and optimization. This compound can be used as a tool compound to study the function of specific biological targets and to identify new drug leads. However, there are also limitations to the use of this compound in lab experiments. It can be difficult to achieve high potency and selectivity for specific targets, and the complex synthesis and purification process can limit its availability.
将来の方向性
There are several future directions for research on N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide. One area of interest is the development of novel compounds based on the structure of this compound that have improved potency and selectivity for specific targets. Another area of research is the study of the mechanism of action of this compound and its interaction with biological targets. In addition, this compound has potential applications in the treatment of a range of diseases, including cancer, inflammation, and neurological disorders, and further research is needed to explore these possibilities.
合成法
The synthesis of N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide involves a multi-step process that starts with the reaction of 2-(piperidin-1-ylmethyl)phenylboronic acid with cyclopropanecarboxylic acid chloride in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then treated with a reducing agent such as lithium aluminum hydride to yield the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure high yield and purity of the final product.
科学的研究の応用
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against a range of biological targets, including enzymes, receptors, and ion channels. This compound has been used as a tool compound to study the function of these targets and to identify new drug leads. In addition, this compound has been used as a starting point for the design of novel compounds with improved potency and selectivity.
特性
IUPAC Name |
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(14-8-9-14)18-12-15-6-2-3-7-16(15)13-19-10-4-1-5-11-19/h2-3,6-7,14H,1,4-5,8-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOZXBRSGHCVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
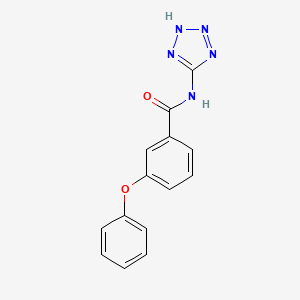
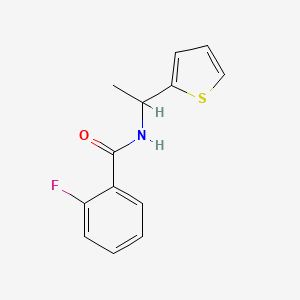
![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)
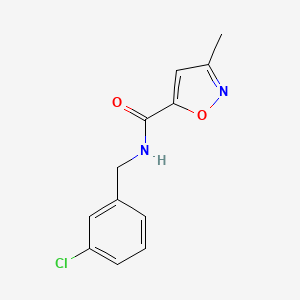
![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)
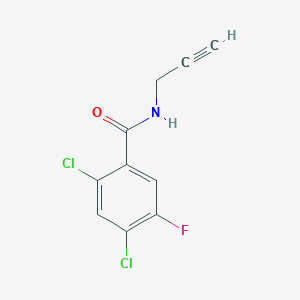
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)
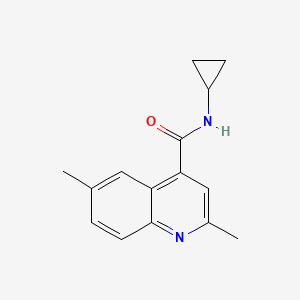
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)